Bienvenue dans la boutique en ligne BenchChem!

6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Physicochemical profiling Drug-likeness Medicinal chemistry triage

6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 893645-73-3, MF: C₁₃H₁₁N₃O₃, MW: 257.24 g/mol) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family. It features a furan-2-yl substituent at the 6-position, methyl groups at N1 and C3, and a free carboxylic acid at C4.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 893645-73-3
Cat. No. B3164693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS893645-73-3
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)C
InChIInChI=1S/C13H11N3O3/c1-7-11-8(13(17)18)6-9(10-4-3-5-19-10)14-12(11)16(2)15-7/h3-6H,1-2H3,(H,17,18)
InChIKeySPJRYTCPPQOHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 893645-73-3): Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 893645-73-3, MF: C₁₃H₁₁N₃O₃, MW: 257.24 g/mol) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family. It features a furan-2-yl substituent at the 6-position, methyl groups at N1 and C3, and a free carboxylic acid at C4. The compound is cataloged by multiple screening-library vendors (e.g., Enamine catalog number EN300-26763, purity 95% [1]; Fluorochem product code F350394 ) and is marketed as a synthetic intermediate for kinase inhibitor discovery programs [2]. Key computed physicochemical parameters include a predicted LogP of 2.23 and a polar surface area (PSA) of 81.15 Ų .

Why 6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Cannot Be Interchanged with Common Pyrazolo[3,4-b]pyridine Analogs


The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold is a privileged structure in kinase inhibitor design, yet small variations in substitution pattern radically alter biological activity and synthetic utility. The 6-(furan-2-yl) substituent introduces a heteroaryl ring capable of π-stacking interactions distinct from the widely studied 6-phenyl analogs used in BasE inhibitor programs [1]. Furthermore, the absence of an N1-substituent (as found in advanced leads like Mcl1-IN-3, CAS 1814891-79-6, where N1 bears a substituted benzyl group) preserves the free N1 position for downstream diversification—a critical feature for library synthesis that is lost in the 1-ethyl or 1-phenyl analogs . The free C4-carboxylic acid serves as a direct amide-coupling handle without requiring ester hydrolysis, unlike the corresponding 4-carboxylate methyl ester analog (CAS not available in disclosed sources) . These structural features collectively make indiscriminate substitution with close-in-class analogs chemically viable but functionally compromising for medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid vs. Closest Analogs


LogP and PSA Comparison: Impact on Predicted Permeability vs. 6-Phenyl Analog

The target compound exhibits a computed LogP of 2.23 and PSA of 81.15 Ų . In contrast, the representative 6-phenyl analog 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound 15 in the BasE inhibitor series) has a higher predicted LogP and larger PSA due to the additional N1-pyridylmethyl substituent, which would be expected to reduce passive permeability relative to the smaller, less polar target compound [1]. While direct experimental permeability data are not available for the target compound, the computed LogP of ~2.2 falls within the optimal range (1–3) for oral drug-like space, suggesting favorable membrane permeability potential compared to more lipophilic 6-aryl analogs.

Physicochemical profiling Drug-likeness Medicinal chemistry triage

Availability as a Free Carboxylic Acid Building Block: Synthetic Tractability Advantage Over Ester Prodrugs

The target compound is commercially available as the free C4-carboxylic acid from multiple vendors at 95% purity (e.g., Enamine EN300-26763 [1], Fluorochem F350394 , Santa Cruz Biotechnology sc-351112 ). By contrast, several close analogs such as methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are available only as the methyl ester, requiring an additional hydrolysis step (typically LiOH/THF/H₂O or similar conditions) before amide bond formation can proceed . This represents a tangible 1-step synthetic advantage (avoiding ester hydrolysis) that reduces both reaction time and purification burden in library production workflows.

Synthetic accessibility Library synthesis Amide coupling

Structural Relationship to Mcl1-IN-3: The Target Compound as a Direct Precursor Scaffold

The target compound is the core scaffold of Mcl1-IN-3 (CAS 1814891-79-6; 1-[[4-(4-chloro-3,5-dimethylphenoxy)phenyl]methyl]-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid), a potent Mcl-1 inhibitor with IC₅₀ = 0.67 μM and Kᵢ = 0.13 μM disclosed in patent WO2015153959A2, compound example 57 . The structural difference is a single N1-benzylation: the target compound bears no N1-substituent, whereas Mcl1-IN-3 carries a bulky 4-(4-chloro-3,5-dimethylphenoxy)benzyl group at N1. This establishes the target compound as the direct synthetic precursor to Mcl1-IN-3, representing a validated starting point for Mcl-1 inhibitor SAR exploration.

Mcl-1 inhibition Apoptosis Cancer therapeutics

Furan-2-yl vs. Phenyl at the 6-Position: Distinct Heteroaryl Electronic Profile for Kinase Hinge Binding

The furan-2-yl substituent at the 6-position of the pyrazolo[3,4-b]pyridine core provides a hydrogen-bond-accepting oxygen atom capable of engaging the kinase hinge region, a feature absent in 6-phenyl analogs. Furan-bearing pyrazolo[3,4-b]pyridines have been explicitly designed as CDK2 and P53-MDM2 inhibitors, as reported by Ezzat et al. (2023) [1]. The 6-phenyl analog series (e.g., BasE inhibitor compound 15) relies solely on hydrophobic/π-stacking interactions at the hinge, whereas the furan oxygen can serve as an additional H-bond acceptor [2]. While direct comparative inhibitory data between the target compound and a 6-phenyl analog at the same scaffold position are not publicly available, the electronic distinction is chemically well-defined and has been exploited in kinase inhibitor design.

Kinase hinge binder Heteroaryl SAR CDK2 inhibitor design

1H-NMR Spectroscopic Fingerprint: Definitive Identity Confirmation for Procurement Quality Control

A diagnostic ¹H-NMR spectrum (400 MHz, DMSO-d₆) is available for the target compound, showing characteristic signals including a downfield carboxylic acid proton at δ 13.91 (s, 1H) and furan ring protons between δ 6.72–6.67 (m, 1H) . This spectroscopic fingerprint enables unambiguous identity verification upon receipt, a critical procurement quality gate. In contrast, several closely related analogs (e.g., the 4-trifluoromethyl analog CAS 834896-55-8 or the 1-ethyl analog CAS 954266-84-3) lack publicly disclosed NMR data, complicating independent identity verification . The availability of benchmark NMR data reduces the risk of receiving mislabeled or degraded material.

Quality control Identity verification Analytical chemistry

Procurement-Driven Application Scenarios for 6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid


Mcl-1 Inhibitor Lead Optimization: Direct Scaffold for N1-Diversification Libraries

Researchers pursuing Mcl-1 (myeloid cell leukemia 1) inhibitor programs can procure this compound as the direct core scaffold. As demonstrated by patent WO2015153959A2, N1-alkylation with substituted benzyl halides converts this scaffold into potent Mcl-1 inhibitors (e.g., Mcl1-IN-3: IC₅₀ = 0.67 μM, Kᵢ = 0.13 μM) . The free C4-carboxylic acid enables parallel amide coupling to generate focused libraries exploring both the N1 and C4 vectors simultaneously, maximizing SAR coverage from a single building block purchase.

Kinase Inhibitor Fragment-Based Screening: Hinge-Binding Core with Furan Oxygen H-Bond Acceptor

The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold decorated with a 6-(furan-2-yl) substituent serves as an ATP-competitive kinase hinge-binding fragment. The furan oxygen provides a hydrogen-bond acceptor that is geometrically complementary to the kinase hinge backbone NH, as exploited in furan-bearing pyrazolo[3,4-b]pyridine CDK2 inhibitor programs [1]. The compound can be deployed directly in fragment-based screening or as a starting point for structure-guided elaboration at N1 and C4.

Parallel Library Synthesis: Ready-to-Couple Carboxylic Acid for Amide Bond Formation

For high-throughput medicinal chemistry groups, the direct availability of the free C4-carboxylic acid form (95% purity, multiple vendors) eliminates the ester hydrolysis step required for the corresponding methyl ester analog . Using standard amide coupling conditions (HATU/DIPEA/DMF or EDC/HOBt), diverse amine sets can be coupled in a single step, enabling rapid generation of 48- to 96-member amide libraries in a 96-well plate format. The predicted LogP of 2.23 and PSA of 81.15 Ų place the core scaffold within favorable drug-like space, increasing the likelihood that amide products will also exhibit acceptable physicochemical profiles.

PPARα Activator Scaffold Hopping: Pyrazolo[3,4-b]pyridine-4-carboxylic Acid as a Fibrate-Alternative Chemotype

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been identified as selective PPARα activators with efficacy comparable to fenofibrate in reducing plasma triglycerides in rodent dyslipidemia models [2]. The target compound, bearing the 4-carboxylic acid pharmacophore essential for PPARα activation, provides a synthetically tractable entry point for scaffold-hopping campaigns aimed at discovering non-fibrate PPARα modulators. The furan substituent at the 6-position introduces structural novelty relative to the 6-phenyl or 6-alkyl analogs previously explored in PPARα programs.

Quote Request

Request a Quote for 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.